N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine
Description
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and trifluoromethyl groups
Properties
Molecular Formula |
C7H13F3N4 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
3-N,2,3-trimethyl-5-(trifluoromethyl)-1H-pyrazole-3,4-diamine |
InChI |
InChI=1S/C7H13F3N4/c1-6(12-2)4(11)5(7(8,9)10)13-14(6)3/h12-13H,11H2,1-3H3 |
InChI Key |
NINIVLRXYFARNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(NN1C)C(F)(F)F)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Methyl and Trifluoromethyl Groups: The methyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively. These reactions often require the use of strong bases and specific reagents such as methyl iodide and trifluoromethyl iodide.
Amination: The final step involves the introduction of amino groups at the desired positions on the pyrazole ring. This can be achieved through nucleophilic substitution reactions using amines as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines or alcohols.
Scientific Research Applications
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N1,N5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine
- N1,N5,5-Trimethyl-3-(methyl)-1H-pyrazole-4,5-diamine
- N1,N5,5-Trimethyl-3-(chloromethyl)-1H-pyrazole-4,5-diamine
Uniqueness
N1,N5,5-Trimethyl-3-(trifluoromethyl)-1H-pyrazole-4,5-diamine is unique due to the presence of both methyl and trifluoromethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
